![molecular formula C13H8F2N2O2S B4279429 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B4279429.png)
1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole
Overview
Description
1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole, also known as DBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole is complex and multifaceted, and involves a number of different pathways and cellular processes. One of the key mechanisms by which 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole exerts its effects is through the inhibition of certain enzymes and proteins that are involved in the regulation of cell growth and proliferation. This includes the inhibition of cyclin-dependent kinases, which are critical regulators of the cell cycle, as well as the inhibition of certain protein kinases and phosphatases that are involved in the regulation of signaling pathways.
Biochemical and Physiological Effects
1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. In addition, 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of a variety of diseases and conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole in lab experiments is its versatility and broad range of effects. 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole has been shown to have activity against a wide range of targets, making it a valuable tool for studying a variety of cellular processes and pathways. However, one limitation of using 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole in lab experiments is its potential toxicity and side effects, which can limit its usefulness in certain applications.
Future Directions
There are a number of potential future directions for research on 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole, including the development of new synthetic methods and the identification of new targets and applications. One promising area of research involves the use of 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole as a potential therapeutic agent for the treatment of cancer, and further studies are needed to explore the full potential of this compound in this context. In addition, there is a need for further research on the potential side effects and toxicity of 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole, in order to better understand its safety profile and potential limitations.
Scientific Research Applications
1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole has been used in a wide range of scientific research applications, including studies of its effects on various cellular processes and signaling pathways. One of the most promising areas of research involves the use of 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole as a potential therapeutic agent for the treatment of cancer, due to its ability to inhibit the activity of certain enzymes and proteins that are involved in tumor growth and metastasis.
properties
IUPAC Name |
1-(3,4-difluorophenyl)sulfonylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O2S/c14-10-6-5-9(7-11(10)15)20(18,19)17-8-16-12-3-1-2-4-13(12)17/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPOFTQGJYBOOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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